molecular formula C9H10O B1286756 3-Cyclopropylphenol CAS No. 28857-88-7

3-Cyclopropylphenol

Cat. No.: B1286756
CAS No.: 28857-88-7
M. Wt: 134.17 g/mol
InChI Key: VLLXOHZPGOGGGA-UHFFFAOYSA-N
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Description

3-Cyclopropylphenol is an organic compound with the molecular formula C9H10O. It is characterized by a phenol group attached to a cyclopropyl ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method includes the reaction of phenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropylphenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylphenol is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLXOHZPGOGGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602475
Record name 3-Cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28857-88-7
Record name 3-Cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-(3-cyclopropyl-phenoxy)-dimethyl-silane (390 mg, 1.57 mmol) in THF (5 mL) was added a solution of 1M-TBAF (in THF, 2 mL, 1.3 mmol), and the mixture was stirred for 30 min at room temperature. The residue was diluted with EtOAc and water. The organic layer was washed with saturated ammonium chloride, water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography to give 3-cyclopropyl-phenol (200 mg, 95%).
Name
tert-butyl-(3-cyclopropyl-phenoxy)-dimethyl-silane
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropylphenol
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3-Cyclopropylphenol
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3-Cyclopropylphenol
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3-Cyclopropylphenol
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3-Cyclopropylphenol
Reactant of Route 6
3-Cyclopropylphenol

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